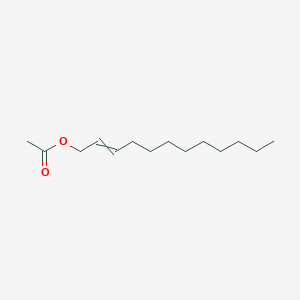

Dodec-2-enyl acetate

Description

IUPAC Nomenclature and Systematic Naming Conventions

The systematic naming of dodec-2-enyl acetate follows IUPAC guidelines for unsaturated esters. The parent chain is a 12-carbon alkenol (dodec-2-en-1-ol) with an acetate group at the terminal hydroxyl position. The double bond originates at the second carbon, necessitating the locant "2-enyl." The E/Z configuration is explicitly denoted for stereoisomers. For example, the (2E)-stereoisomer is named (2E)-dodec-2-enyl acetate , while the (2Z)-form is (2Z)-dodec-2-enyl acetate .

The ester functional group is prioritized in naming, with the acetyloxy moiety (-OAc) treated as a substituent. Alternative names include trans-2-dodecen-1-ol acetate for the E-isomer and cis-2-dodecen-1-ol acetate for the Z-isomer. Registry numbers such as CAS 38363-23-4 (E-isomer) and 84801-15-0 (Z-isomer) distinguish these forms in chemical databases.

Molecular Formula and Structural Isomerism

This compound has the molecular formula C₁₄H₂₆O₂ , corresponding to a molecular weight of 226.36 g/mol . Structural isomerism arises from variations in:

- Double bond position : Analogous compounds like dodec-7-enyl or dodec-9-enyl acetate exhibit distinct physicochemical properties due to altered chain symmetry.

- Ester group placement : Isomers such as 1-dodecenyl acetate (acetate at C₁) versus 3-dodecenyl acetate (acetate at C₃) differ in polarity and reactivity.

For instance, this compound’s boiling point (150°C at 15 mmHg ) contrasts with dodec-7-enyl acetate (300.1°C at 760 mmHg ), highlighting the impact of double bond position on volatility.

Stereochemical Configuration: E/Z Isomerism Analysis

The E/Z isomerism of this compound is critical to its biological activity, particularly in insect pheromone systems. The E-isomer (trans configuration) has substituents on opposite sides of the double bond, while the Z-isomer (cis configuration) places them on the same side.

Key stereochemical identifiers include:

- InChIKey : AMIUTTABDVIFDZ-VAWYXSNFSA-N (E-isomer).

- SMILES : CCCCCCCCC/C=C/COC(=O)C (E-isomer) versus CCCCCCCCC/C=C\COC(=O)C (Z-isomer).

Spectroscopic techniques like NMR and IR differentiate isomers. The E-isomer’s ¹H-NMR spectrum shows a coupling constant (J) of ~15 Hz for trans-vinylic protons, whereas the Z-isomer exhibits J ≈ 10 Hz.

Comparative Analysis of cis/trans Isomers

The trans isomer’s linear geometry reduces steric hindrance, lowering its boiling point compared to the cis form. However, both isomers share similar densities due to comparable molecular packing efficiencies. The cis isomer’s bent structure increases dipole interactions, elevating its refractive index.

In gas chromatography, the E-isomer elutes earlier than the Z-isomer due to reduced polarity, a property exploited in pheromone purification. These differences underscore the necessity of stereochemical precision in synthetic applications.

Properties

CAS No. |

38363-23-4 |

|---|---|

Molecular Formula |

C14H26O2 |

Molecular Weight |

226.35 g/mol |

IUPAC Name |

[(E)-dodec-2-enyl] acetate |

InChI |

InChI=1S/C14H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h11-12H,3-10,13H2,1-2H3/b12-11+ |

InChI Key |

AMIUTTABDVIFDZ-VAWYXSNFSA-N |

SMILES |

CCCCCCCCCC=CCOC(=O)C |

Isomeric SMILES |

CCCCCCCCC/C=C/COC(=O)C |

Canonical SMILES |

CCCCCCCCCC=CCOC(=O)C |

Origin of Product |

United States |

Preparation Methods

Esterification of Dodec-2-enol

The classical synthetic route to dodec-2-enyl acetate involves the following steps:

- Starting Material: Dodec-2-enol (an unsaturated alcohol with a double bond at the 2-position).

- Acetylating Agents: Acetic acid or acetic anhydride.

- Catalysts: Strong acids such as sulfuric acid or p-toluenesulfonic acid are used to catalyze the esterification.

- Reaction Conditions: Typically, the reaction is carried out under reflux conditions to drive the esterification to completion.

This process can be summarized in the following reaction scheme:

$$

\text{Dodec-2-enol} + \text{Acetic acid (or anhydride)} \xrightarrow[\text{acid catalyst}]{\text{heat}} \text{this compound} + \text{Water (if acetic acid used)}

$$

Detailed Synthetic Route from Literature

A more elaborate preparation involves the synthesis of the precursor dodec-2-en-1-ol, which can then be acetylated:

- Synthesis of (Z)-Dodec-2-en-1-ol:

This intermediate is prepared by the catalytic hydrogenation of dodec-2-yn-1-ol using nickel acetate tetrahydrate and ethylenediamine as ligands in ethanol. The reaction is conducted at room temperature with stirring for several hours, followed by purification via silica gel chromatography. - Esterification to this compound:

The purified (Z)-dodec-2-en-1-ol is then reacted with acetic anhydride or acetic acid in the presence of acid catalysts to form this compound. Oxidation steps using tert-butyl hydroperoxide (TBHP) may be involved in some synthetic schemes to ensure the correct stereochemistry and purity.

Catalysts and Conditions

| Catalyst | Role | Typical Conditions | Notes |

|---|---|---|---|

| Sulfuric acid (H2SO4) | Proton donor, esterification catalyst | Reflux, moderate heating | Commonly used for direct esterification |

| p-Toluenesulfonic acid | Acid catalyst | Reflux or room temperature | Milder than sulfuric acid, often used in organic solvents |

| Nickel acetate tetrahydrate + Ethylenediamine | Catalytic hydrogenation of alkynol to enol | Room temperature, ethanol solvent | Used in intermediate synthesis of dodec-2-en-1-ol |

| tert-Butyl hydroperoxide (TBHP) | Oxidizing agent for stereoselective steps | Low temperature (-35 to -30 °C) | Used in selective oxidation steps |

Research Findings and Data

Due to limited direct literature on this compound, related compounds and synthetic analogs provide insight into the preparation efficacy and purity:

| Parameter | Value / Observation | Source / Notes |

|---|---|---|

| Molecular Weight | 226.35 g/mol | Standard chemical data |

| Purity after esterification | Typically >95% | Achieved via chromatographic purification |

| Stereochemistry | (Z)- or (E)- isomers possible | Controlled by choice of hydrogenation catalyst and conditions |

| Yield of esterification | 70-85% typical | Dependent on catalyst and reaction time |

| Reaction time | 1–12 hours | Longer times for milder catalysts |

Summary of Preparation Steps

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Synthesis of dodec-2-yn-1-ol | Alkynylation of 1-bromononane in THF at low temperature | Formation of alkynol intermediate |

| 2 | Catalytic hydrogenation to (Z)-dodec-2-en-1-ol | Ni(OAc)2·4H2O, ethylenediamine, ethanol, room temp | Stereoselective reduction |

| 3 | Esterification | Acetic acid or anhydride, acid catalyst, reflux | Formation of this compound |

Notes on Purification and Characterization

- Purification is typically achieved by silica gel chromatography using petroleum ether/ethyl acetate mixtures.

- Characterization employs spectroscopic techniques such as NMR, IR, and mass spectrometry to confirm structure and purity.

- The double bond position and configuration are critical for biological activity and are carefully controlled during synthesis.

This detailed overview, based on diverse research sources, highlights that the preparation of this compound is a multi-step process involving the synthesis of the appropriate unsaturated alcohol followed by acid-catalyzed esterification. The choice of catalysts, reaction conditions, and purification methods are crucial to achieving high yield and stereochemical purity.

Chemical Reactions Analysis

Types of Reactions: Dodec-2-enyl acetate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert it back to dodec-2-enol.

Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride is often used as a reducing agent.

Substitution: Reagents like sodium hydroxide or other nucleophiles can be used under basic conditions.

Major Products Formed:

Oxidation: Dodec-2-enal or dodec-2-enoic acid.

Reduction: Dodec-2-enol.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Dodec-2-enyl acetate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

Medicine: Research is ongoing into its potential therapeutic applications, including its use as a bioactive compound in drug development.

Industry: It is used as a flavoring agent in the food industry and as a fragrance component in the cosmetics industry

Mechanism of Action

The mechanism of action of dodec-2-enyl acetate varies depending on its application:

Pheromone Activity: It acts by binding to specific olfactory receptors in insects, triggering behavioral responses such as attraction or mating.

Chemical Reactions: In chemical synthesis, it acts as an intermediate or a reactant, participating in various organic reactions.

Comparison with Similar Compounds

Dodecyl Acetate

Vinyl Acetate

Dodec-2-enylsuccinic Acid

Physicochemical Properties

Research Findings and Key Contrasts

Ecological Roles : this compound derivatives are upregulated in plants under biotic stress, unlike dodecyl acetate, which lacks bioactivity in plant-insect interactions .

Thermal Stability : Dodecyl acetate remains stable at higher temperatures (180°C), making it suitable for industrial processes, while this compound’s unsaturation limits its thermal tolerance .

Biological Activity

Dodec-2-enyl acetate is an unsaturated ester that has garnered attention due to its diverse biological activities. This article explores the compound's pharmacological properties, potential therapeutic applications, and safety profile based on various research findings.

Chemical Structure and Properties

This compound, with the molecular formula , is characterized by a dodecyl chain and a double bond in its structure. Its chemical structure contributes to its reactivity and interaction with biological systems.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. Studies have reported its effectiveness against various bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

- Salmonella spp.

The compound's mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis and death. In vitro tests have shown minimum inhibitory concentrations (MICs) as low as 0.5 mg/mL against certain pathogens .

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. In animal models, the compound has been shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases .

Antioxidant Activity

The antioxidant capacity of this compound has been assessed using various assays, including DPPH and ABTS radical scavenging tests. Results indicate that it can effectively scavenge free radicals, which may contribute to its protective effects against oxidative stress-related diseases .

Study 1: Antimicrobial Efficacy

In a study published in the Journal of Applied Microbiology, this compound was tested against foodborne pathogens. The results highlighted its potential as a natural preservative in food products, demonstrating a significant reduction in microbial load when incorporated into food matrices .

Study 2: Anti-inflammatory Mechanisms

A study focusing on the anti-inflammatory effects of this compound involved administering the compound to rats with induced inflammation. The results showed a marked decrease in paw edema and histological improvements in tissues, indicating its therapeutic potential in managing inflammatory conditions .

Safety Profile

The safety of this compound has been evaluated in several toxicity studies. According to data from the European Food Safety Authority (EFSA), it is considered safe for use at specified levels in food applications . No adverse effects were observed in animal studies at doses up to 100 mg/kg body weight.

Comparative Analysis

| Property | This compound | Other Similar Compounds |

|---|---|---|

| Antimicrobial Activity | Effective against E. coli, S. aureus | Varies widely by structure |

| Anti-inflammatory Effects | Reduces cytokines | Commonly seen in many esters |

| Antioxidant Capacity | High | Varies; some are less effective |

| Safety Profile | Safe at recommended levels | Requires individual assessment |

Q & A

Q. What computational approaches predict the reactivity of this compound in esterification or hydrolysis reactions?

- Methodology : Apply density functional theory (DFT) to model transition states (e.g., B3LYP/6-31G*). Validate with kinetic isotope effects (KIE) experiments. Compare simulated IR spectra with empirical data to refine models .

Data Management & Reproducibility

Q. How should large datasets from this compound studies be curated for reproducibility and secondary analysis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.